molecular formula C10H10Cl2FN3 B2401209 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride CAS No. 1147222-53-4

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride

Cat. No.: B2401209
CAS No.: 1147222-53-4
M. Wt: 262.11
InChI Key: JGDBFTYVKMXVJU-UHFFFAOYSA-N
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Description

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole Hydrochloride (CAS# 1147222-53-4) is a useful research chemical compound . It has a molecular weight of 262.11 and a molecular formula of C10H10Cl2FN3 . The IUPAC name of this compound is 1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride .


Synthesis Analysis

The synthesis of pyrazole derivatives like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.11, a molecular formula of C10H10Cl2FN3, and a complexity of 217 . It has a covalently-bonded unit count of 2 .

Scientific Research Applications

GPR39 Agonists Modulated by Zinc

  • A study found that kinase inhibitors were identified as novel GPR39 agonists. These compounds, including 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride analogues, displayed probe-dependent and pathway-dependent allosteric modulation by physiologic concentrations of zinc. This reveals zinc's role as an allosteric potentiator of small-molecule-induced activation of GPR39, a finding significant in pharmacology and receptor studies (Sato, Huang, Kroeze, & Roth, 2016).

Factor Xa Inhibitor in Antithrombotic Models

  • The compound was explored as a potent, selective, and orally bioavailable inhibitor of factor Xa. Its development focused on improving selectivity and optimizing pharmacokinetic profiles, crucial for antithrombotic therapy applications (Quan et al., 2005).

Building Blocks in Medicinal Chemistry

  • Research highlighted the synthesis of new 3-amino-4-fluoropyrazoles with additional functional groups. These fluorinated pyrazoles are of significant interest as building blocks in medicinal chemistry, offering potential for further functionalization and development of therapeutic agents (Surmont et al., 2011).

Potential Antipsychotic Agents

  • A study evaluated 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing antipsychotic-like profiles in behavioral animal tests. This research provides insights into novel potential antipsychotic agents that do not interact with dopamine receptors, a notable advancement in psychiatric medicine (Wise et al., 1987).

Novel Methodologies for Benzimidazoles

  • A study reported the solution and solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives. This research contributes to the development of methodologies for generating diverse 1-heteroaryl derivatives of benzimidazoles, relevant in pharmaceutical research (Portilla et al., 2008).

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3.ClH/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15;/h1-4,6H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDBFTYVKMXVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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